Methyl 6-methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 6-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C21H26N2O3S . This compound is characterized by its benzothiophene core, which is a sulfur-containing heterocycle, and a variety of functional groups that contribute to its unique chemical properties.
Preparation Methods
One common method involves the reaction of 3-methylphenol with butanoyl chloride to form the corresponding ester, which is then reacted with a benzothiophene derivative under specific conditions . Industrial production methods often utilize microwave irradiation and solvent-free conditions to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of the benzothiophene core allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the aromatic ring and the amide group.
Common reagents used in these reactions include hydrogen bromide, boron tribromide, and various Lewis acids . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 6-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiophene core and the amide group play crucial roles in binding to these targets, influencing various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives and phenoxybutanamides. These compounds share structural similarities but differ in their functional groups and specific chemical properties. For example:
METHYL 6-METHYL-1-(4-METHYLPHENYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: This compound has a pyrimidine core instead of a benzothiophene core.
6-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE: This compound is a close analog with slight variations in its functional groups.
Properties
Molecular Formula |
C22H27NO4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl 6-methyl-2-[4-(3-methylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H27NO4S/c1-14-6-4-7-16(12-14)27-11-5-8-19(24)23-21-20(22(25)26-3)17-10-9-15(2)13-18(17)28-21/h4,6-7,12,15H,5,8-11,13H2,1-3H3,(H,23,24) |
InChI Key |
UYULZLGMDUOJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCCOC3=CC=CC(=C3)C |
Origin of Product |
United States |
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